Iopamidol ep impurity F

HPLC Relative Retention Time Impurity Profiling

This certified reference standard, formally listed as Iopamidol EP Impurity F (BP Impurity F, USP N,N-Dimethylamino Derivative), is indispensable for method validation and batch release testing. It ensures compliance with the strict 0.1% individual impurity limit mandated by Ph. Eur. and USP monographs, mitigating ANDA submission risk.

Molecular Formula C16H20I3N3O6
Molecular Weight 731.07
CAS No. 1869069-71-5
Cat. No. B602066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopamidol ep impurity F
CAS1869069-71-5
Synonyms(S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triido-N3, N3-dimethylisophthalamide
Molecular FormulaC16H20I3N3O6
Molecular Weight731.07
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O
InChIInChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iopamidol EP Impurity F (CAS 1869069-71-5): A Critical Pharmaceutical Reference Standard for Iodinated Contrast Media Quality Control


Iopamidol EP Impurity F (CAS 1869069-71-5), chemically known as N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethylbenzene-1,3-dicarboxamide, is a process-related impurity of the non-ionic X-ray contrast agent Iopamidol (CAS 60166-93-0). It is formally listed in the European Pharmacopoeia (Ph. Eur.) as Impurity F and is also recognized as Iopamidol BP Impurity F and USP Iopamidol N,N-Dimethylamino Derivative [1]. This compound, with a molecular formula of C16H20I3N3O6 and a molecular weight of 731.06 g/mol, differs from the parent drug by the substitution of one of the two terminal 1,3-dihydroxypropan-2-yl groups with a dimethylamino moiety, resulting in a tertiary amide [2]. It is supplied as a fully characterized reference standard, compliant with regulatory guidelines (ICH, Ph. Eur., USP), and is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Iopamidol Active Pharmaceutical Ingredient (API) and its finished dosage forms [3].

Why Iopamidol EP Impurity F (CAS 1869069-71-5) Cannot Be Substituted with Other Iopamidol Impurities or In-House Standards in Regulated Pharmaceutical Analysis


Substituting Iopamidol EP Impurity F with a different impurity reference standard or an in-house characterized material is scientifically invalid for regulatory compliance. Pharmacopoeial monographs mandate the use of specific, highly characterized reference standards to ensure the accuracy and reproducibility of impurity profiling [1]. Impurities are defined by their unique chemical structures, which dictate their chromatographic behavior, spectroscopic properties, and, most critically, their acceptance limits. For instance, the European Pharmacopoeia prescribes a specific relative retention time (RRT) of approximately 2.3 for Impurity F, which is distinct from other related substances like Impurity A (RRT ~1.8) or Impurity E (RRT ~2.2) [1]. Using an unqualified standard or a different impurity (e.g., Impurity G with RRT ~1.1) would lead to misidentification, inaccurate quantification, and potential failure of batch release testing [2]. Furthermore, the regulatory limit for Impurity F is strictly defined at 0.1% in both the European and US Pharmacopoeias, a threshold established based on safety and manufacturing consistency [2]. Reliance on non-specific or improperly characterized materials introduces significant risk to Abbreviated New Drug Application (ANDA) submissions and commercial product quality.

Quantitative Differentiation of Iopamidol EP Impurity F (CAS 1869069-71-5): A Comparative Analysis for Scientific and Procurement Decisions


Chromatographic Differentiation: Unique Relative Retention Time (RRT) Under Ph. Eur. HPLC Conditions

Under the standardized HPLC method prescribed by the European Pharmacopoeia (Ph. Eur.) for Iopamidol related substances, Iopamidol EP Impurity F exhibits a distinct and quantifiable chromatographic separation from the parent API and other known impurities. This separation is critical for accurate identification and quantification in QC release testing [1].

HPLC Relative Retention Time Impurity Profiling

Regulatory Acceptance Limit: Strict 0.1% Threshold for Batch Release in Accordance with EP and USP Monographs

Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) establish a stringent acceptance limit for Iopamidol EP Impurity F. This limit is not arbitrary but is a critical quality attribute (CQA) derived from toxicological assessments and manufacturing process capability [1][2].

Quality Control Regulatory Compliance Acceptance Limit

Chemical Structure Differentiation: Unique Tertiary Amide Motif Compared to Iopamidol and Other Process Impurities

The defining structural feature of Iopamidol EP Impurity F is the presence of an N,N-dimethylamino group replacing one of the primary alcohol-containing side chains found in the parent drug. This substitution creates a tertiary amide that significantly alters the molecule's polarity and hydrogen-bonding capacity [1].

Structural Chemistry Process Impurity Spectroscopic Identification

Primary Industrial and Research Applications for Iopamidol EP Impurity F (CAS 1869069-71-5) Reference Standard


Method Development and Validation for ANDA Filings

This standard is indispensable for developing and validating HPLC methods per ICH Q2(R1) guidelines for the quantification of Impurity F in Iopamidol API and injection formulations. Its defined RRT of 2.3 and strict 0.1% limit [1] are used to establish system suitability criteria, calculate relative response factors (RRF), and determine method accuracy and precision, which are critical data for ANDA submissions.

Quality Control (QC) Batch Release Testing

QC laboratories utilize this reference standard for the routine analysis of Iopamidol batches to ensure compliance with the 0.1% individual impurity limit specified in Ph. Eur. and USP monographs [1][2]. A certified standard with a comprehensive Certificate of Analysis (CoA) ensures traceability and accurate quantification, preventing the release of non-conforming product.

Forced Degradation and Stability Studies

As a known process-related impurity [2], this standard is essential for conducting forced degradation studies (ICH Q1A) and ongoing stability testing. It serves as a key marker to establish whether the impurity profile changes under stress conditions (heat, light, humidity) or during long-term storage, thereby confirming the stability-indicating nature of the analytical method and the product's shelf life.

Synthesis and Process Control Support

In process development, this standard is used to monitor and control the formation of Impurity F during the final synthetic steps of Iopamidol API. By quantifying its levels using the validated HPLC method, manufacturing scientists can optimize reaction conditions to minimize this impurity and ensure the final API meets the 0.1% specification [2], thereby improving process yield and robustness.

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